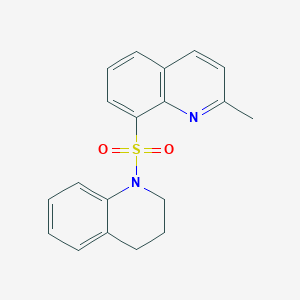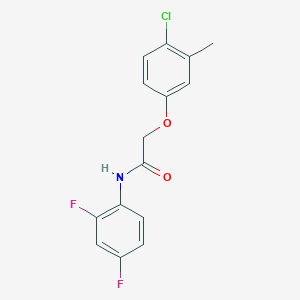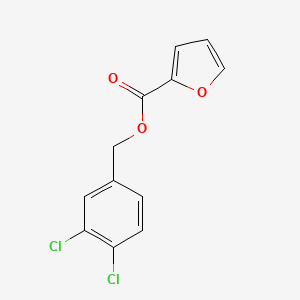
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is a synthetic compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound has been found to possess various biological activities and has been studied for its potential use in treating a range of diseases.
Wirkmechanismus
The mechanism of action of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been found to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammation. Additionally, it has been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, antitumor, and antimicrobial activities, making it a useful tool for studying these biological processes. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies.
One limitation of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its limited availability. This compound is not widely available commercially, and its synthesis can be challenging and time-consuming. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in treating neurodegenerative diseases and other conditions. Finally, more research is needed to explore the potential of this compound as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is carried out through a multi-step process. The initial step involves the reaction of 2-methylquinoline with chlorosulfonic acid to form 2-methylquinoline-8-sulfonic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt of 2-methylquinoline-8-sulfonic acid. The final step involves the reaction of the sodium salt with 3,4-dihydroquinoline to form 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline.
Wissenschaftliche Forschungsanwendungen
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been studied for its potential use in treating a range of diseases. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
8-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-11-12-16-7-4-10-18(19(16)20-14)24(22,23)21-13-5-8-15-6-2-3-9-17(15)21/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVKBWUTMGPLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)




![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)

![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)
